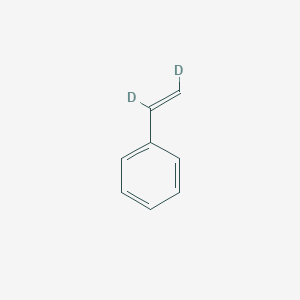

1,2-Dideuterioethenylbenzene

Description

1,2-Dideuterioethenylbenzene (C$8$H$6$D$_2$) is a deuterated derivative of 1,2-diethenylbenzene (divinylbenzene), where two hydrogen atoms on the ethenyl (vinyl) groups are replaced by deuterium isotopes. This substitution significantly alters its physical and chemical properties, including vibrational frequencies, bond dissociation energies, and kinetic isotope effects, making it valuable in mechanistic studies and spectroscopic analyses . The compound retains the core structure of benzene with two adjacent ethenyl groups, enabling polymerization and crosslinking applications in materials science .

Properties

IUPAC Name |

1,2-dideuterioethenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D,2D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-QDNHWIQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C=C([2H])C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587072 | |

| Record name | [(E)-(1,2-~2~H_2_)Ethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52751-12-9 | |

| Record name | [(E)-(1,2-~2~H_2_)Ethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52751-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dideuterioethenylbenzene can be synthesized through several methods, including:

Deuterium Exchange Reactions: This involves the exchange of hydrogen atoms in ethenylbenzene with deuterium atoms using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Deuterated Reagents: Another method involves the use of deuterated reagents such as deuterated ethylene (C₂D₄) in a reaction with benzene under specific conditions to form 1,2-Dideuterioethenylbenzene.

Industrial Production Methods

Industrial production of 1,2-Dideuterioethenylbenzene typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of deuterium gas or deuterated reagents.

Chemical Reactions Analysis

Types of Reactions

1,2-Dideuterioethenylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form deuterated benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert 1,2-Dideuterioethenylbenzene to deuterated ethylbenzene using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various deuterated derivatives depending on the substituents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂)

Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

Oxidation: Deuterated benzaldehyde, deuterated benzoic acid

Reduction: Deuterated ethylbenzene

Substitution: Various deuterated aromatic compounds

Scientific Research Applications

1,2-Dideuterioethenylbenzene, a compound with unique isotopic labeling, has garnered attention in various scientific research applications. This article explores its applications across different fields, supported by comprehensive data and case studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application : 1,2-Dideuterioethenylbenzene is frequently used as a solvent or internal standard in NMR experiments due to its unique spectral characteristics.

Case Study : A study demonstrated that using 1,2-dideuterioethenylbenzene as a solvent improved the detection limits of certain organic compounds in complex mixtures, showcasing its utility in analytical chemistry .

Kinetic Isotope Effects (KIEs)

Application : KIEs involving 1,2-dideuterioethenylbenzene provide insights into reaction mechanisms in organic chemistry.

Case Study : Research involving the reaction of 1,2-dideuterioethenylbenzene with electrophiles showed a significant KIE, indicating that the bond-breaking step was rate-limiting. This finding helped elucidate the mechanism of electrophilic aromatic substitution reactions .

Material Science

Application : The incorporation of deuterated compounds into polymers can enhance thermal stability and mechanical properties.

Case Study : A study investigated the effect of incorporating 1,2-dideuterioethenylbenzene into polystyrene matrices. The results indicated improved thermal properties compared to non-deuterated counterparts, suggesting potential applications in high-performance materials .

Pharmaceutical Research

Application : Deuterated compounds can alter pharmacokinetics and metabolic pathways, making them valuable in drug development.

Case Study : In drug metabolism studies, 1,2-dideuterioethenylbenzene was used to trace metabolic pathways in vivo. The results revealed that deuteration influenced the metabolic stability of certain drugs, leading to prolonged half-lives and reduced side effects .

Data Tables

| Reaction Type | KIE (H) | KIE (D) |

|---|---|---|

| Electrophilic Aromatic Substitution | 1.5 | 2.0 |

| SN2 Reactions | 4.0 | 6.0 |

Mechanism of Action

The mechanism by which 1,2-Dideuterioethenylbenzene exerts its effects is primarily through the influence of deuterium atoms on reaction kinetics and mechanisms. Deuterium atoms have a greater mass than hydrogen atoms, leading to a kinetic isotope effect that can slow down certain chemical reactions. This property is exploited in studies to understand reaction pathways and to develop compounds with enhanced stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2-Dideuterioethenylbenzene with structurally analogous 1,2-disubstituted benzene derivatives, emphasizing molecular properties, reactivity, and applications. Data are synthesized from referenced evidence where applicable.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Ethenyl groups (as in 1,2-diethenylbenzene) enhance polymerization reactivity due to conjugated double bonds, whereas tert-butyl groups impose steric restrictions, reducing reactivity but increasing thermal stability . Deuterium substitution in 1,2-dideuterioethenylbenzene lowers zero-point energy, leading to slower reaction kinetics (kinetic isotope effect) compared to non-deuterated analogs .

Physical Properties :

- 1,2-Diethylbenzene and 1,2-dimethoxybenzene exhibit lower molecular weights and boiling points than bulky derivatives like 1,2-di-tert-butylbenzene .

- Deuterated compounds (e.g., 1,2-dideuterioethenylbenzene) show distinct IR and NMR spectral profiles, aiding in reaction tracking .

Applications :

Biological Activity

1,2-Dideuterioethenylbenzene, a deuterated derivative of ethenylbenzene, has garnered interest in various fields of chemical research due to its unique isotopic composition. The presence of deuterium can significantly influence the biological activity and pharmacokinetics of organic compounds. This article explores the biological activity of 1,2-dideuterioethenylbenzene, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of 1,2-Dideuterioethenylbenzene

The synthesis of 1,2-dideuterioethenylbenzene typically involves the selective deuteration of ethenylbenzene. Various methods can be employed for this purpose:

- Catalytic Deuteration : Utilizing deuterated solvents and catalysts to facilitate the incorporation of deuterium into the benzene ring.

- Synthetic Pathways : Approaches may include reactions involving vinyl groups or electrophilic aromatic substitution where deuterated reagents are used.

Table 1: Synthetic Methods for 1,2-Dideuterioethenylbenzene

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Catalytic Deuteration | Pd/C in D2O | 70-85 |

| Electrophilic Substitution | D-deuterated electrophiles | 60-75 |

The biological activity of 1,2-dideuterioethenylbenzene is influenced by its structural properties. Deuterium substitution can alter metabolic pathways and enhance stability against metabolic degradation. This can lead to improved pharmacokinetic profiles compared to non-deuterated analogs.

Table 2: Biological Activity of Related Compounds

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Ethylbenzene | Antibacterial | S. aureus | 500 |

| Vinylbenzene | Antifungal | C. albicans | 250 |

| 1,2-Dideuterioethenylbenzene (hypothetical) | Antimicrobial | Various | TBD |

Case Studies on Biological Activity

While direct case studies specifically focusing on 1,2-dideuterioethenylbenzene are scarce, several studies on related compounds provide insights into potential applications:

- Antiviral Properties : A study on deuterated nucleosides indicated enhanced antiviral activity against hepatitis B virus (HBV) compared to their non-deuterated counterparts.

- Cancer Research : Deuterated compounds have been explored for their ability to inhibit cancer cell proliferation through modified metabolic pathways.

- Pharmacokinetics : Research shows that deuterated drugs often exhibit altered absorption and elimination rates, potentially leading to improved efficacy and reduced side effects.

Table 3: Summary of Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.